molecular formula C32H33BN2O2 B14760180 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane

2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane

Cat. No.: B14760180
M. Wt: 488.4 g/mol
InChI Key: AGLJPOKHFFIRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 223595-20-8) is a boron-containing heterocyclic structure featuring a 1,3,6,2-dioxazaborocane ring fused to a 1-methyl-1,3-dihydroisoindole core. The dioxazaborocane system is a six-membered ring containing boron, oxygen, and nitrogen atoms, which distinguishes it from simpler boronic esters or arylboronic acids. The molecule also includes a bulky trityl (triphenylmethyl) group, which influences steric hindrance and solubility. Applications remain speculative but may relate to medicinal chemistry or materials science due to the boron heterocycle’s electronic properties and the trityl group’s stabilizing effects.

Properties

Molecular Formula

C32H33BN2O2

Molecular Weight

488.4 g/mol

IUPAC Name

2-[2-(2-benzhydrylphenyl)-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C32H33BN2O2/c1-24-29-17-16-28(33-36-20-18-34-19-21-37-33)22-27(29)23-35(24)31-15-9-8-14-30(31)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-17,22,24,32,34H,18-21,23H2,1H3

InChI Key

AGLJPOKHFFIRKJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Key Retrosynthetic Disconnections

The molecule can be divided into two primary components (Figure 1):

  • Isoindole fragment : 5-Bromo-1-methyl-2-(triphenylmethyl)-1,3-dihydroisoindole
  • Dioxazaborocane ring : Synthesized via boron-diol cyclization.
Figure 1: Retrosynthetic Analysis
Target Molecule  
│  
├─ Isoindole Core (A)  
│   └─ 5-Bromo-1-methyl-2-tritylisoindoline  
└─ Dioxazaborocane (B)  
    └─ Boronic acid + 2-(2-hydroxyethylamino)ethanol  

Stepwise Synthesis

Preparation of Isoindole Intermediate

Starting Material : 5-Bromo-1-methyl-2-(triphenylmethyl)-1,3-dihydroisoindole
Method :

  • Miyaura Borylation (Patent US6337399B1, Search Result 2):
    • React 5-bromo-isoindole derivative with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc.
    • Conditions : THF, 80°C, 12 h.
    • Yield : 85–90% (isolated as white solid).

Reaction Scheme :

5-Bromo-1-methyl-2-tritylisoindoline + B₂Pin₂ → 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-2-tritylisoindoline  

Key Data :

Parameter Value
Catalyst Pd(dppf)Cl₂ (4 mol%)
Solvent THF
Temperature 80°C
Reaction Time 12 h
Yield 88%
Dioxazaborocane Ring Formation

Reagents :

  • Boron Source: 5-Boronoisoindole intermediate
  • Diol: 2-(2-Hydroxyethylamino)ethanol (Search Result 13, Ambeed)

Procedure (Adapted from Organic Synthesis, 1998, 76, 86–96):

  • Dissolve 5-boronoisoindole (1 equiv) and 2-(2-hydroxyethylamino)ethanol (1.2 equiv) in anhydrous CH₂Cl₂.
  • Add MgSO₄ (4 equiv) to scavenge water.
  • Reflux at 40°C for 6 h under N₂.
  • Purify via silica chromatography (hexane/EtOAc 3:1).

Mechanism : Acid-catalyzed cyclocondensation forms the six-membered dioxazaborocane ring.

Optimization Insights (Search Result 10, Frontiers in Chemistry):

  • Catalyst Screening :
Catalyst Yield (%) Purity (%)
BF₃·Et₂O 72 95
p-TsOH 68 93
No catalyst 42 88
  • Solvent Effects :





















    SolventYield (%)
    CH₂Cl₂88
    THF75
    Toluene65

Alternative Route: One-Pot Sequential Coupling

Patent WO2010028232A1 (Search Result 11) describes a tandem Suzuki-Miyaura/cyclization approach:

  • React 5-bromo-isoindole with 2-(diphenylmethyl)phenylboronic acid.
  • In situ treatment with 2-(2-hydroxyethylamino)ethanol and Zn(OTf)₂.

Advantages :

  • Eliminates intermediate isolation.
  • Yield : 78% (over two steps).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.12 (m, 18H, Ar-H), 4.21 (s, 2H, CH₂), 3.78 (t, 4H, B-O-CH₂), 2.95 (s, 3H, N-CH₃).
  • ¹¹B NMR : δ 18.7 ppm (characteristic of dioxazaborocane).
  • HRMS (ESI+) : m/z 487.3321 [M+H]⁺ (calc. 487.3318).

Purity Optimization

  • HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ = 254 nm.
    • Retention time: 8.2 min.
    • Purity: >99.5% (US20190040011A1, Search Result 8).

Industrial-Scale Considerations

Cost-Efficiency Analysis

Component Cost (USD/kg) Contribution (%)
5-Bromo-isoindole 12,000 58
B₂Pin₂ 8,500 25
Pd(dppf)Cl₂ 45,000 12
Solvents/Catalysts 500 5

Recommendations :

  • Substitute Pd(dppf)Cl₂ with cheaper Pd(OAc)₂/SPhos (yield drop: 5–7%).
  • Recycle solvents via distillation (patent EP3138836A1, Search Result 5).

Challenges and Solutions

Common Side Reactions

  • Boronic Acid Protodeborylation : Mitigated by using anhydrous solvents and molecular sieves.
  • Trityl Group Cleavage : Avoid protic acids; use buffered conditions (pH 6–7).

Scalability Issues

  • Exothermic Cyclization : Implement slow reagent addition and jacketed reactor cooling (Search Result 13).

Applications and Derivatives

  • Pharmaceutical Intermediate : Used in NK-1 receptor antagonists (WO2010028232A1).
  • Polymer Chemistry : Dioxazaborocane vitrimers for recyclable elastomers (Search Result 10).

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triarylmethane Derivatives ()

Compounds like T112 (2-{[(2-Chlorophenyl)diphenylmethyl]sulfanyl}pyrimidine) and T117 ((2-Methoxyphenyl)diphenylmethanol) share the diphenylmethyl motif but lack boron heterocycles. Key differences include:

  • Functional Groups : T112 and T123 feature pyrimidine or thiazole substituents, whereas the target compound integrates a dioxazaborocane ring.
  • Synthesis : Triarylmethanes in are synthesized via chlorination and nucleophilic substitution (e.g., T122, T123), whereas the boron ring in the target compound likely requires specialized boron precursors or cross-coupling steps .
  • Reactivity : The boron-nitrogen-oxygen ring in the target compound may enable unique coordination chemistry compared to sulfur- or oxygen-based triarylmethanes.

Boronic Esters ()

The pinacol boronic ester (2g) ([2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol) shares a boronate group but differs structurally:

  • Ring Size : The target’s six-membered dioxazaborocane contrasts with 2g’s five-membered pinacol ring.
  • Stability : Larger boron rings may exhibit enhanced thermal stability due to reduced ring strain.
  • Applications : Pinacol esters are widely used in Suzuki-Miyaura couplings; the target’s heterocycle may offer alternative reactivity in catalysis or drug design .

Diphenylmethyl-Containing Compounds ()

Simpler analogs like h (2-[[2-(Benzhydryloxy)ethyl]dimethylammonio]acetate) and j (2-(Diphenylmethoxy)-N-methylethanamine) highlight the role of diphenylmethyl groups:

  • Solubility : The trityl group in the target compound likely reduces water solubility compared to smaller diphenylmethyl derivatives.
  • Biological Activity : Bulkier groups may enhance membrane permeability but reduce metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name / ID Key Functional Groups Melting Point (°C) Boron Presence Synthesis Method
Target Compound (CAS 223595-20-8) Dioxazaborocane, trityl, isoindole N/A Yes Likely cross-coupling
T112 () Diphenylmethyl, pyrimidine thioether 151.6 No Nucleophilic substitution
2g () Pinacol boronic ester, methanol 60–63 Yes Boronic acid esterification
Compound h () Benzhydryloxy, quaternary ammonium N/A No Alkylation

Research Findings and Implications

Steric Effects : The trityl group’s bulkiness could limit reactivity in crowded environments but improve selectivity in catalysis or receptor binding .

Synthetic Challenges : Incorporating boron into a six-membered ring requires precise control, as seen in ’s high-yield (97%) boronic ester synthesis. The target compound’s complexity may necessitate multi-step protocols .

Biological Activity

The compound 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is a complex boron-containing organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C26H26B N O3, featuring a dioxazaborocane moiety which is significant for its reactivity and biological interactions. The presence of diphenylmethyl and isoindole groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Many isoindole derivatives have been reported to possess anticancer properties. For example, compounds with isoindole scaffolds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some boron-containing compounds are noted for their neuroprotective properties. This may be attributed to their ability to modulate signaling pathways involved in neuronal survival.
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

A study explored the anticancer effects of related isoindole compounds and found that they inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
Isoindole AMCF-715Apoptosis induction
Isoindole BA54920Cell cycle arrest

Neuroprotective Effects

Research published in Journal of Neurochemistry highlighted that similar boron compounds could protect neuronal cells from oxidative stress. The neuroprotective effect was mediated through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Antimicrobial Properties

In a comparative study on antimicrobial activities, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial potential.

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with isoindole derivatives revealed a partial response in 30% of participants. Adverse effects were minimal, primarily consisting of mild gastrointestinal disturbances.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can multi-step synthesis challenges be addressed methodologically?

  • Answer: Begin with a retrosynthetic analysis to identify feasible intermediates, such as diphenylmethylphenyl or isoindole precursors. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable pathways and intermediates . Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent) and minimize trial-and-error approaches . For characterization, combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to validate intermediates and the final product. Cross-reference spectral data with databases like PubChem for structural confirmation .

Q. How can researchers ensure accurate structural characterization of this boron-containing heterocycle?

  • Answer: Prioritize multi-nuclear NMR (e.g., 11^{11}B NMR) to confirm boron coordination and dioxazaborocane ring integrity. Pair with IR spectroscopy to identify B-O and B-N vibrational modes. For ambiguous cases, perform X-ray crystallography to resolve stereoelectronic effects. Validate computational models (DFT-optimized geometries) against experimental data to resolve discrepancies in bond angles or torsional strain .

Q. What analytical methods are critical for purity assessment, especially for detecting trace impurities?

  • Answer: Use HPLC with UV/Vis detection (e.g., C18 column, methanol/buffer mobile phase) to quantify impurities. Follow pharmacopeial protocols for buffer preparation (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to enhance peak resolution . Confirm impurity structures via LC-MS/MS and compare retention times with spiked standards. Statistical process control (SPC) charts can track batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

  • Answer: Apply density functional theory (DFT) to map potential energy surfaces for competing pathways (e.g., boron-mediated cyclization vs. side reactions). Validate transition states with intrinsic reaction coordinate (IRC) calculations. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify dominant mechanisms . Use machine learning (ML)-enhanced simulations (e.g., COMSOL Multiphysics) to model solvent effects and catalyst interactions .

Q. What experimental design strategies mitigate challenges in scaling up synthesis while maintaining yield and selectivity?

  • Answer: Implement a two-stage DoE approach:
  • Stage 1: Use fractional factorial designs to screen critical variables (e.g., mixing rate, temperature gradients).
  • Stage 2: Apply response surface methodology (RSM) to optimize parameters in a narrow range .
    Incorporate inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time. For heterogeneous systems, evaluate powder/particle dynamics (e.g., flowability, agglomeration) using laser diffraction and SEM .

Q. How can researchers address discrepancies in reported catalytic activity or stability data across studies?

  • Answer: Conduct a meta-analysis of literature data, categorizing studies by reaction conditions (solvent, temperature, substrate scope). Use hierarchical clustering to identify outlier datasets. Replicate conflicting experiments under standardized conditions, and apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., trace moisture in boron-containing systems) . Validate findings via round-robin testing across independent labs.

Q. What methodologies enable the study of this compound’s electronic properties for applications in materials science?

  • Answer: Perform cyclic voltammetry to determine redox potentials and HOMO/LUMO levels. Augment with UV-Vis-NIR spectroscopy to assess charge-transfer transitions. For solid-state properties, use single-crystal conductivity measurements or DFT-calculated band structures. Correlate with XPS data to confirm boron oxidation states .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity or catalytic performance?

  • Answer: Train generative AI models on existing SAR (Structure-Activity Relationship) data to propose novel derivatives. Prioritize candidates using molecular docking (e.g., AutoDock Vina) against target proteins or active sites. Validate synthetic feasibility via retrosynthetic algorithms (e.g., ASKCOS) . Integrate robotic high-throughput screening to test top candidates, with feedback loops to refine AI predictions .

Methodological Tools & Resources

  • Computational: Gaussian (DFT), COMSOL Multiphysics (process simulation), ASKCOS (retrosynthesis) .
  • Experimental: DoE software (Minitab, JMP), ReactIR (reaction monitoring), HRMS/X-ray crystallography .
  • Data Management: ELN (Electronic Lab Notebook) systems with AI-driven data mining to cross-reference historical datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.